6-Epiharpagide

Description

BenchChem offers high-quality 6-Epiharpagide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Epiharpagide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

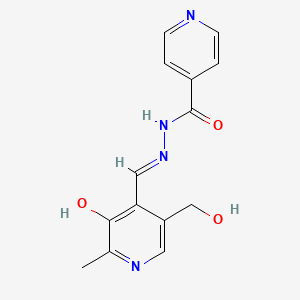

IUPAC Name |

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYIXOPJPLGCRZ-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877506 | |

| Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-86-0, 83706-03-0 | |

| Record name | Pyridoxal isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Botanical Origins of 6-Epiharpagide: A Technical Guide to its Natural Sources and Occurrence

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and occurrence of 6-Epiharpagide, an iridoid glycoside of interest to researchers, scientists, and drug development professionals. This document summarizes the current knowledge on the botanical origins of this compound, presents available quantitative data, and outlines the experimental protocols for its isolation and characterization.

Natural Occurrence of 6-Epiharpagide

6-Epiharpagide is an iridoid glycoside that has been identified in various plant species, primarily within the families Lamiaceae, Scrophulariaceae, and Globulariaceae. While research is ongoing, several key species have been identified as sources of this compound.

Table 1: Quantitative Occurrence of 6-Epiharpagide in Various Plant Species

| Plant Species | Family | Plant Part | Method of Analysis | 6-Epiharpagide Content | Reference |

| Scrophularia deserti | Scrophulariaceae | Aerial parts | Not Specified | Present (qualitative) | [1][2] |

| Globularia alypum | Globulariaceae | Aerial parts | LC-MS | Present (qualitative) | [3][4][5] |

Note: This table will be updated as more quantitative data becomes available.

Key Plant Sources

Scrophulariaceae Family:

The genus Scrophularia has been a focus of phytochemical investigations for iridoid glycosides. Notably, Scrophularia deserti has been reported to contain a variety of these compounds. While quantitative data for 6-Epiharpagide in this species is not yet widely published, the presence of structurally related iridoids suggests it is a promising candidate for further investigation.

Globulariaceae Family:

Globularia alypum is another significant source of iridoid glycosides. Extensive phytochemical profiling of this plant has revealed a complex mixture of iridoids, and while globularin (B600428) is often the major reported constituent, the presence of other related compounds makes it a key species of interest in the search for 6-Epiharpagide.

Experimental Protocols: Isolation and Characterization

The isolation and purification of 6-Epiharpagide from plant material typically involve a series of chromatographic techniques. The following is a generalized protocol based on methods used for the isolation of iridoid glycosides from Scrophularia and Globularia species.

1. Extraction:

-

Plant Material Preparation: Air-dried and powdered aerial parts of the plant material are used for extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with methanol (B129727) or a methanol-water mixture at room temperature with agitation for a specified period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Iridoid glycosides, being polar compounds, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Purification:

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

4. Structure Elucidation:

-

Spectroscopic Analysis: The structure of the isolated 6-Epiharpagide is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed structure and stereochemistry of the molecule.

-

Logical Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of 6-Epiharpagide from a plant source.

Caption: General workflow for the isolation of 6-Epiharpagide.

This technical guide serves as a foundational resource for researchers interested in the natural sourcing and analysis of 6-Epiharpagide. Further research is warranted to quantify the concentration of this compound in various plant species and to optimize isolation protocols for higher yields and purity.

References

6-Epiharpagide: Unraveling its Chemical Identity and Stereochemical Nuances

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive overview of the chemical structure and stereochemistry of 6-Epiharpagide, an iridoid glycoside of interest in natural product chemistry and drug discovery. The iridoid glycosides are a large group of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. The "6-Epi" designation in 6-Epiharpagide signifies a specific stereochemical configuration at the C-6 position of the iridoid core, distinguishing it from its more commonly known epimer, harpagide (B7782904).

Chemical Structure and Stereochemistry

The fundamental structure of 6-Epiharpagide consists of a fused cyclopentanopyran ring system, known as the iridan skeleton, to which a glucose molecule is attached via a glycosidic bond. The numbering of the carbon atoms in the iridoid core follows established conventions. The key distinguishing feature of 6-Epiharpagide is the orientation of the substituent at the C-6 position. In contrast to harpagide, where the substituent at C-6 typically has a specific orientation, 6-Epiharpagide possesses the opposite configuration at this chiral center. The precise stereochemistry is crucial as it can significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

To illustrate the fundamental structure and the key stereochemical point of interest, the following diagram presents a generalized structure of the iridoid core of a harpagide-type molecule.

Caption: Generalized Iridoid Core Highlighting the C-6 Epimeric Center.

Spectroscopic Data

Detailed spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), is essential for the unambiguous structural elucidation and stereochemical assignment of natural products. While specific NMR data for 6-Epiharpagide is not available in the cited literature, a comparative analysis with the known data for harpagide and other related iridoid glycosides would be the standard approach for its characterization.

Key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton of the glucose unit, the olefinic protons of the cyclopentene (B43876) ring, and the protons on the stereogenic centers of the iridoid skeleton. The coupling constants between adjacent protons, as determined from 1D and 2D NMR experiments (such as COSY and NOESY), are critical for determining the relative stereochemistry of the molecule. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms provide information about the carbon skeleton and the nature of the attached functional groups.

Experimental Protocols

The isolation and synthesis of 6-Epiharpagide would follow established methodologies for iridoid glycosides.

Isolation from Natural Sources

A general workflow for the isolation of 6-Epiharpagide from a plant source, such as species from the Ajuga or Scrophularia genera, would typically involve the following steps:

Caption: General Workflow for the Isolation of 6-Epiharpagide.

Synthetic Approaches

The chemical synthesis of 6-Epiharpagide would likely involve a multi-step process. A potential strategy could be the epimerization of the more readily available harpagide at the C-6 position. This could be achieved through a sequence of protection, oxidation, and reduction steps designed to invert the stereochemistry at the target center.

Biological Activity and Signaling Pathways

The biological activities of iridoid glycosides are diverse and well-documented. Harpagide, for instance, is known for its anti-inflammatory properties. It is plausible that 6-Epiharpagide may exhibit similar or distinct biological activities. The difference in stereochemistry at C-6 could lead to altered binding affinities for biological targets, potentially resulting in a different pharmacological profile.

Further research is required to investigate the biological effects of 6-Epiharpagide and to elucidate any signaling pathways it may modulate. A hypothetical workflow for investigating its biological activity is presented below.

An In-Depth Technical Guide to 6-Epiharpagide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epiharpagide is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoid glycosides are a diverse group of natural products found in a variety of medicinal plants and are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Epiharpagide, intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 6-Epiharpagide | ChemFaces |

| CAS Number | 86362-16-5 | ChemFaces[1] |

| Molecular Formula | C₁₅H₂₄O₁₀ | ChemFaces[1] |

| Molecular Weight | 364.35 g/mol | ChemFaces[1] |

Physicochemical Properties

| Property | Description | Inferred Characteristics |

| Physical State | Solid | Expected to be a crystalline or amorphous solid at room temperature. |

| Melting Point | Not available | Data not found in the searched literature. |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Not available | As a glycoside, 6-Epiharpagide is expected to exhibit good solubility in polar solvents such as water, methanol (B129727), and ethanol (B145695), and limited solubility in nonpolar organic solvents. |

Spectroscopic Data

Detailed spectroscopic data for 6-Epiharpagide is crucial for its identification and structural elucidation. While a comprehensive public database of its spectra is not available, the following outlines the expected characteristics based on the analysis of similar iridoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the iridoid core and the glucose moiety. Key signals would include those for the olefinic protons of the cyclopentene (B43876) ring, acetal (B89532) protons, and the anomeric proton of the glucose unit.

-

¹³C-NMR: The carbon NMR spectrum would display signals corresponding to the 15 carbons of the molecule. The carbonyl carbon of the ester group (if present) and the carbons of the double bond would appear in the downfield region, while the sugar carbons would resonate in the mid-field region.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Epiharpagide would likely exhibit characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups in the glucose moiety and the iridoid core.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of C-H bonds in the alkyl and cycloalkane parts of the molecule.

-

C=C stretching: A band around 1650 cm⁻¹ due to the carbon-carbon double bond in the cyclopentene ring.

-

C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) arising from the C-O bonds of the ether, alcohol, and glycosidic linkages.

Mass Spectrometry (MS)

Mass spectrometric analysis would be essential for determining the molecular weight and fragmentation pattern of 6-Epiharpagide.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (or pseudomolecular ion peak in soft ionization techniques like ESI) corresponding to the molecular weight of 364.35.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the glycosidic bond, leading to a fragment ion corresponding to the aglycone part and another to the glucose moiety. Further fragmentation of the iridoid core would also be expected.

Experimental Protocols

Detailed, validated experimental protocols for the isolation, purification, and biological analysis of 6-Epiharpagide are not extensively published. However, general methodologies used for iridoid glycosides can be adapted.

Isolation and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of iridoid glycosides like 6-Epiharpagide from a plant source.

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Iridoid glycosides are often enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a reversed-phase material (e.g., C18). Elution is performed with a gradient of solvents, such as chloroform-methanol or water-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing 6-Epiharpagide are further purified by preparative HPLC to obtain the pure compound.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of 6-Epiharpagide are limited, its structural similarity to other well-studied iridoid glycosides, such as harpagide, suggests it may possess similar pharmacological properties. Harpagide has been reported to exhibit anti-inflammatory activity.[2]

Potential Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. Based on the known mechanisms of related compounds, 6-Epiharpagide could potentially exert its anti-inflammatory effects by targeting pathways such as NF-κB and MAPK.

Experimental Protocol for Investigating Anti-inflammatory Activity:

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.

-

Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment with 6-Epiharpagide: Cells are pre-treated with various concentrations of 6-Epiharpagide before or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., nitric oxide) in the cell culture supernatant is quantified using methods like ELISA and Griess assay.

-

Western Blot Analysis: The expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, JNK, ERK) are analyzed by Western blotting to elucidate the mechanism of action.

Conclusion

6-Epiharpagide is an iridoid glycoside with potential for further scientific investigation. This guide summarizes the currently available information on its physical and chemical properties. Further research is warranted to fully characterize this compound, including the experimental determination of its physicochemical constants, comprehensive spectroscopic analysis, and in-depth investigation of its biological activities and underlying mechanisms of action. Such studies will be invaluable for assessing its potential as a therapeutic agent.

References

- 1. 6-Epiharpagide (CAS#86362-16-5); 6-Epi-8-O-acetylharpagide (CAS#97169-44-3); 6-E... | Manufacturer ChemFaces [chemfaces.com]

- 2. Harpagide Confers Protection Against Acute Lung Injury Through Multi-Omics Dissection of Immune–Microenvironmental Crosstalk and Convergent Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Iridoid Glycosides of Ajuga reptans: Isolation and Characterization of Harpagide

Disclaimer: This technical guide addresses the isolation and characterization of iridoid glycosides from Ajuga reptans, with a specific focus on harpagide (B7782904) . Initial literature searches did not yield specific evidence for the discovery and isolation of 6-Epiharpagide from this plant species. However, Ajuga reptans is a well-documented source of other prominent iridoid glycosides, including harpagide and 8-O-acetylharpagide. The methodologies presented herein for the isolation and characterization of harpagide are analogous to those that would be employed for other related iridoid glycosides.

Introduction

Ajuga reptans L. (Lamiaceae), commonly known as bugleweed or carpet bugle, is a perennial herbaceous plant recognized in traditional medicine for its various therapeutic properties.[1] The medicinal value of this plant is attributed to its rich phytochemical composition, which includes phytoecdysteroids, flavonoids, and a significant class of compounds known as iridoid glycosides.[2] Among these, harpagide is a notable constituent that has garnered scientific interest for its potential biological activities, including anti-inflammatory and neuroprotective effects.[3][4] This document provides a comprehensive overview of the isolation and characterization of harpagide from Ajuga reptans, intended for researchers, scientists, and professionals in the field of drug development.

Phytochemical Composition of Ajuga reptans

Ajuga reptans is a source of a diverse array of secondary metabolites. The primary classes of compounds and notable examples are summarized in the table below.

| Compound Class | Examples | Reference |

| Iridoid Glycosides | Harpagide, 8-O-acetylharpagide, Reptoside | [5] |

| Phenylpropanoid Glycosides | Teupolioside, Verbascoside, Isoverbascoside | |

| Flavonoids | Luteolin, Apigenin, Rutin, Isoquercitrin | |

| Phytoecdysteroids | 20-hydroxyecdysone, Ajugalactone |

Table 1: Major Phytochemical Constituents of Ajuga reptans

Experimental Protocols

The isolation of harpagide from Ajuga reptans involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

1. Plant Material and Extraction

-

Plant Material: The whole plant of Ajuga reptans L. is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with methanol (B129727) (MeOH). A portion of the methanolic extract is then suspended in water and partitioned with n-butanol (n-BuOH) to enrich the extract with polar compounds like iridoid glycosides.

2. Fractionation and Purification

The n-BuOH fraction is subjected to a series of chromatographic techniques to isolate the target compounds.

-

Molecular Exclusion Chromatography: The n-BuOH extract is first fractionated using molecular exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A µ-Bondapack C18 column is typically used with a gradient elution system of methanol and water.

A generalized workflow for the isolation of harpagide is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Harpagide: Occurrence in plants and biological activities - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

6-Epiharpagide: An Overview of an Iridoid with Limited Characterized Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of 6-Epiharpagide, an iridoid glycoside. Despite its identification in medicinal plants, publicly available research detailing its specific biological activities, mechanisms of action, and quantitative data remains notably scarce. This document summarizes the existing information and highlights the significant gaps in the scientific literature.

Chemical Identity and Natural Occurrence

6-Epiharpagide is an iridoid, a class of secondary metabolites known for their diverse biological activities. It is a stereoisomer of harpagide (B7782904), a more extensively studied compound.

Natural Sources: 6-Epiharpagide has been identified and isolated from the following plant species:

-

Scrophularia ningpoensis Hemsl.: An herb used in traditional Chinese medicine.[1][2]

-

Andrographis paniculata Nees.: Commonly known as "King of Bitters," this plant is also a staple in traditional medicine systems.[3][4][5]

Reported Biological Activities: A Landscape of Limited Data

While the iridoid class is associated with a range of pharmacological effects, specific, well-documented biological activities for 6-Epiharpagide are not extensively reported in peer-reviewed literature. The available information is largely suggestive and lacks in-depth experimental validation.

Potential Anti-inflammatory Activity

Some sources suggest that 6-Epiharpagide may possess anti-inflammatory properties. However, these claims are often general and not substantiated by specific experimental data such as IC50 values or detailed in vivo studies. For context, the related compound harpagide has been investigated for its anti-inflammatory effects, but it is crucial to note that these findings are not directly transferable to 6-Epiharpagide.

Activation of the ERK1/2 Signaling Pathway

There is a mention in some commercial, non-peer-reviewed literature of 6-Epiharpagide as an independent activator of the ERK1/2 (Extracellular signal-regulated kinase 1/2) signaling pathway. The ERK1/2 pathway is a critical chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is involved in the regulation of a variety of cellular processes, including proliferation, differentiation, and survival.

However, at present, there are no publicly accessible scientific studies that provide experimental evidence, such as Western blots or kinase assays, to validate this claim or to elucidate the specific mechanism of activation.

Data Presentation: A Notable Absence of Quantitative Information

A thorough review of the scientific literature did not yield any quantitative data on the biological activities of 6-Epiharpagide. Consequently, the creation of summary tables for metrics such as IC50 or EC50 values, percentage inhibition, or in vivo efficacy data is not possible at this time.

Experimental Protocols: A Call for Future Research

Detailed experimental methodologies for key experiments specifically involving 6-Epiharpagide are not available in the public domain. Future research would be necessary to establish and publish protocols for assays determining its biological effects.

Visualization of Postulated Signaling Pathway

The following diagram illustrates a generalized representation of the ERK1/2 signaling pathway, which some sources suggest may be activated by 6-Epiharpagide. It is important to emphasize that the role of 6-Epiharpagide in this pathway is currently hypothetical and lacks direct experimental confirmation.

Caption: Hypothesized activation of the ERK1/2 signaling pathway by 6-Epiharpagide.

Conclusion and Future Directions

The current body of scientific literature on 6-Epiharpagide is insufficient to provide a comprehensive understanding of its biological activities. While its presence in medicinal plants suggests potential pharmacological relevance, dedicated research is required to:

-

Elucidate and quantify its biological effects through a battery of in vitro and in vivo assays.

-

Determine its mechanism(s) of action , including confirming its putative role in ERK1/2 signaling.

-

Conduct pharmacokinetic and toxicological studies to assess its drug development potential.

For researchers and drug development professionals, 6-Epiharpagide represents an under-explored natural product that warrants further investigation to unlock its potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current scientific literature on the iridoid 6-Epiharpagide and its closely related compounds. Iridoids, a class of monoterpenoids, are of significant interest to the scientific community due to their diverse and potent biological activities. This document summarizes the known anti-inflammatory, anticancer, and neuroprotective effects of these compounds, with a focus on quantitative data where available. Detailed experimental methodologies for key assays are provided to facilitate further research. Furthermore, this guide visualizes the known signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the mechanisms of action and research approaches. Due to the limited availability of specific data for 6-Epiharpagide, this review heavily leverages data from its well-studied stereoisomer, harpagide (B7782904), and other related iridoids to infer its potential biological activities and mechanisms.

Introduction to 6-Epiharpagide and Related Iridoids

Iridoids are a large group of naturally occurring monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are often found as glycosides. 6-Epiharpagide is an iridoid glycoside that has been isolated from several plant species, including Scrophularia ningpoensis and Leonurus japonicus. Its chemical structure is closely related to harpagide, differing only in the stereochemistry at the C-6 position. This subtle structural difference can, however, have significant implications for biological activity.

The broader class of iridoids, including compounds like harpagide, 8-O-acetylharpagide, catalpol, and aucubin, has been extensively studied and shown to possess a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, anticancer, antioxidant, and hepatoprotective effects. These activities have made them attractive candidates for drug discovery and development. This review will delve into the specifics of these biological activities, the experimental methods used to elucidate them, and the molecular pathways through which they exert their effects.

Biological Activities and Quantitative Data

The biological activities of 6-Epiharpagide and its related iridoids are summarized below. Due to the scarcity of quantitative data specifically for 6-Epiharpagide, data for its close structural isomer, harpagide, and other relevant iridoids are included for comparative purposes.

Anti-inflammatory Activity

Iridoids are well-documented for their potent anti-inflammatory properties. The primary mechanism often involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK.

Table 1: Anti-inflammatory Activity of Related Iridoids

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Harpagoside | NO Production Inhibition | RAW 264.7 | Dose-dependent inhibition | [1][2] |

| Harpagoside | iNOS Expression Inhibition | HepG2 | Dose-dependent inhibition | [1] |

| Harpagoside | COX-2 Expression Inhibition | HepG2 | Dose-dependent inhibition | [1] |

| Scropolioside B | NF-κB Activation Inhibition | - | 43.7 µM | |

| Scropolioside D | NF-κB Activation Inhibition | - | 1.02 µM |

Note: Specific IC50 values for harpagoside's inhibition of NO production, iNOS, and COX-2 expression were not explicitly stated in the provided search results but were described as dose-dependent.

Anticancer Activity

Several iridoids have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of Related Iridoids and Other Compounds

| Compound | Cell Line | IC50 Value | Reference |

| 8-O-acetylharpagide | Breast Cancer (in vivo) | Significant growth inhibition | [3] |

| Unrelated Compound 11 | Melanoma | 1.7 ± 0.5 µM | |

| Unrelated Compound 12 | Melanoma | 2.0 ± 0.7 µM |

Note: The anticancer data for iridoids is less specific in the provided search results. The table includes data on a derivative of harpagide and other compounds to illustrate the range of potencies observed in anticancer assays.

Neuroprotective Effects

The neuroprotective potential of iridoids is a growing area of research. These compounds have shown promise in protecting neuronal cells from various insults, such as oxidative stress and excitotoxicity.

Table 3: Neuroprotective Effects of Various Compounds

| Compound | Assay | Cell Line | EC50/Protective Effect | Reference |

| Myristargenol A | Glutamate-induced cytotoxicity | HT22 | Increased viability by 113.6% at 10 µM | |

| Ethanolic extract of Auricularia polytricha | Glutamate-induced cytotoxicity | HT22 | Significant protection at 40 µg/mL |

Note: Specific quantitative data for the neuroprotective effects of 6-Epiharpagide or harpagide were not available in the search results. The table presents data from other compounds to provide context for neuroprotective assays.

Experimental Protocols

This section outlines the detailed methodologies for key experiments frequently cited in the study of iridoids.

Isolation and Purification of 6-Epiharpagide

-

Source Material: Dried roots of Scrophularia ningpoensis.

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The extraction is often repeated multiple times to ensure a high yield.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions containing iridoids (often the ethyl acetate and n-butanol fractions) are subjected to various chromatographic techniques for isolation and purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation. A gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) is used to elute the compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is employed for final purification of the isolated compounds. A gradient of water and acetonitrile (B52724) or methanol is typically used as the mobile phase.

-

-

Structure Elucidation: The structure of the purified 6-Epiharpagide is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the test compound, cells are seeded in a 96-well plate and treated with various concentrations of 6-Epiharpagide for 24 hours. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Nitric Oxide (NO) Production Assay (Griess Test): Cells are pre-treated with non-toxic concentrations of 6-Epiharpagide for a specified time (e.g., 1 hour) and then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours. The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Western Blot Analysis for iNOS and COX-2: Cells are treated as described above. After treatment, total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

-

NF-κB Activation Analysis:

-

Western Blot for IκBα degradation and p65 phosphorylation: Cytoplasmic and nuclear protein fractions are separated. The levels of IκBα in the cytoplasm and phosphorylated p65 in the nucleus are determined by Western blotting.

-

Immunofluorescence for p65 translocation: Cells grown on coverslips are treated, fixed, and permeabilized. They are then incubated with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The localization of p65 is observed using a fluorescence microscope.

-

Neuroprotection Assay in Glutamate-Induced HT22 Cells

-

Cell Culture: HT22 murine hippocampal neuronal cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cytotoxicity Assay: Cells are seeded in a 96-well plate and pre-treated with various concentrations of 6-Epiharpagide for a specified time (e.g., 1-2 hours) before being exposed to a toxic concentration of glutamate (B1630785) (e.g., 5 mM) for 24 hours.

-

Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described in the anti-inflammatory protocol. An increase in cell viability in the presence of 6-Epiharpagide compared to glutamate treatment alone indicates a neuroprotective effect.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated as described above and then incubated with DCFH-DA. The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

-

Western Blot Analysis for Apoptosis Markers: The expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 can be analyzed by Western blotting to determine if the neuroprotective effect involves the inhibition of apoptosis.

Signaling Pathways and Mechanistic Diagrams

The anti-inflammatory and potential neuroprotective effects of iridoids like harpagide are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Harpagide has been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by Harpagide.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main MAPK pathways are the ERK, JNK, and p38 pathways. The activation of these pathways can lead to the production of inflammatory mediators. Some studies suggest that iridoids can modulate MAPK signaling.

Caption: Modulation of MAPK signaling pathways by related iridoids.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity in vitro.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This literature review consolidates the existing knowledge on the biological activities of 6-Epiharpagide and related iridoids. While specific data on 6-Epiharpagide is limited, the extensive research on its stereoisomer, harpagide, provides a strong indication of its potential as a bioactive compound with anti-inflammatory, and possibly anticancer and neuroprotective, properties. The primary mechanism of action for the anti-inflammatory effects of related iridoids appears to be the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on several key areas:

-

Isolation and Characterization: More studies are needed to isolate and fully characterize 6-Epiharpagide from various natural sources to ensure a sufficient supply for comprehensive biological evaluation.

-

Quantitative Biological Activity: There is a critical need for studies that specifically determine the IC50 and EC50 values of 6-Epiharpagide in a range of in vitro assays to accurately assess its potency.

-

Mechanism of Action: Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways directly modulated by 6-Epiharpagide.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of 6-Epiharpagide.

-

Comparative Studies: Direct comparative studies between 6-Epiharpagide and harpagide would be invaluable in understanding the structure-activity relationship and the impact of stereochemistry on biological function.

References

- 1. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

6-Epiharpagide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-Epiharpagide, an iridoid glycoside of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, and while specific biological data and experimental protocols for 6-Epiharpagide are not extensively available in public literature, this guide summarizes the known anti-inflammatory activities of the broader class of iridoid glycosides and provides representative experimental methodologies.

Core Chemical Data

A foundational understanding of a compound begins with its fundamental chemical identifiers. The Chemical Abstracts Service (CAS) number and molecular formula for 6-Epiharpagide are essential for accurate identification and sourcing.

| Parameter | Value |

| CAS Number | 86362-16-5 |

| Molecular Formula | C₁₅H₂₄O₁₀ |

Biological Activity of Iridoid Glycosides: An Overview

While specific quantitative biological data for 6-Epiharpagide is limited, the broader class of iridoid glycosides, to which it belongs, has been the subject of extensive research, particularly concerning their anti-inflammatory properties. Studies on related compounds, such as harpagoside (B1684579) from Harpagophytum procumbens (Devil's Claw), have demonstrated significant anti-inflammatory potential.

For instance, extracts of Harpagophytum procumbens, rich in iridoid glycosides, have shown inhibitory effects on the release of pro-inflammatory cytokines like TNF-α and interleukins. One study reported that an extract of Harpagophytum procumbens exhibited an EC50 value of 116 ± 8.2 μg/ml for the inhibition of TNF-α release in LPS-stimulated monocytic THP-1 cells.[1] Following metabolic activation, this effect was enhanced, with an EC50 of 49 ± 3.5 μg/ml.[1] Another study highlighted the anti-inflammatory potential of Harpagophytum procumbens extract with an IC50 of 100 mg/mL.[2][3] It is important to note that these values are for complex extracts and not for isolated 6-Epiharpagide.

The anti-inflammatory activity of iridoid glycosides is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Key Signaling Pathways Modulated by Iridoid Glycosides

Research into the mechanisms of action of iridoid glycosides has identified several key signaling pathways that are modulated by these compounds, leading to their anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many iridoid glycosides have been shown to inhibit the activation of NF-κB.[4] This inhibition prevents the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. Iridoid glycosides have been reported to interfere with this pathway, leading to a reduction in the production of inflammatory mediators.

Representative Experimental Protocols

Isolation of Iridoid Glycosides

Methodology:

-

Extraction: Dried and powdered plant material (e.g., roots or tubers of Harpagophytum procumbens) is extracted with a suitable solvent, such as methanol (B129727) or a methanol:acetonitrile mixture. The extraction can be performed at room temperature or with gentle heating.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is often employed to separate the different components.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing iridoid glycosides. Fractions with similar profiles are pooled.

-

Final Purification: Further purification of the pooled fractions can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure compounds like 6-Epiharpagide.

In Vitro Anti-inflammatory Assay (e.g., Inhibition of NO Production in Macrophages)

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 6-Epiharpagide) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubate the plates for 24 hours.

-

After incubation, measure the nitric oxide (NO) production in the culture supernatant using the Griess reagent.

-

Cell viability is assessed in parallel using an MTT or similar assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

The concentration of the test compound that inhibits 50% of the NO production (IC50) is calculated.

This technical guide serves as a starting point for researchers interested in 6-Epiharpagide. While specific data on this compound remains to be fully elucidated, the information on the broader class of iridoid glycosides provides a strong rationale for its further investigation as a potential anti-inflammatory agent. The provided methodologies offer a framework for conducting such research.

References

- 1. Alteration of anti-inflammatory activity of Harpagophytum procumbens (devil's claw) extract after external metabolic activation with S9 mix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 6-Epiharpagide and Related Iridoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide delves into the pharmacological potential of 6-Epiharpagide and its closely related analogues, such as Harpagide and Harpagoside. Due to the limited availability of specific data for 6-Epiharpagide, this document leverages the more extensive research on its structural analogues to provide a comprehensive overview of its potential therapeutic applications, with a focus on its anti-inflammatory and neuroprotective effects. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction to Iridoid Glycosides

Iridoid glycosides are characterized by a cyclopentane[c]pyran skeleton and are typically found as glucosides.[1] They are known to possess a wide array of biological activities, including anti-inflammatory, neuroprotective, antioxidant, anticancer, and antimicrobial properties.[2][3][4] 6-Epiharpagide, a member of this class, is structurally similar to the more extensively studied Harpagide and Harpagoside, the primary active constituents of Harpagophytum procumbens (Devil's Claw). This guide will explore the pharmacological potential of 6-Epiharpagide, drawing insights from the activities of its better-known counterparts.

Pharmacological Activities

The primary pharmacological activities of interest for iridoid glycosides like 6-Epiharpagide are their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Iridoid glycosides, particularly Harpagoside, have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Neuroprotective Activity

Harpagide has been shown to exert neuroprotective effects in various in vitro and in vivo models. These effects are attributed to its ability to mitigate oxidative stress, reduce neuronal apoptosis, and modulate signaling pathways crucial for neuronal survival.

Quantitative Pharmacological Data

Due to the scarcity of specific quantitative data for 6-Epiharpagide, this section presents data for its close analogue, Harpagoside, to provide a benchmark for its potential potency.

| Compound | Assay | Cell Line | Endpoint | IC50 Value | Reference |

| Harpagoside | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Inhibition of LPS-induced NO release | 39.8 µM |

Table 1: Quantitative Anti-inflammatory Activity of Harpagoside. This table summarizes the half-maximal inhibitory concentration (IC50) of Harpagoside in a key in vitro anti-inflammatory assay.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological potential of iridoid glycosides like 6-Epiharpagide.

Extraction and Isolation of Iridoid Glycosides

-

Objective: To extract and purify 6-Epiharpagide or related iridoid glycosides from plant material.

-

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or methanol, using methods like maceration, percolation, or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Purification: The iridoid glycoside-rich fraction (typically the n-butanol fraction) is subjected to further purification using chromatographic techniques such as column chromatography (using silica (B1680970) gel or Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

-

Objective: To evaluate the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

NO Measurement (Griess Assay): After a 24-hour incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is quantified using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

-

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

-

Objective: To assess the protective effect of the test compound against neurotoxin-induced cell death.

-

Methodology:

-

Cell Culture: Neuronal cells (e.g., PC12 or SH-SY5Y) are cultured in an appropriate medium.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound.

-

Induction of Toxicity: A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2)) is added to induce cell death.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

-

Signaling Pathways

The pharmacological effects of iridoid glycosides are mediated through the modulation of various intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

Harpagoside has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Harpagoside inhibits this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

Caption: NF-κB signaling pathway and the inhibitory action of Harpagoside.

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in inflammation. Harpagoside has been suggested to modulate this pathway, contributing to its anti-inflammatory effects.

Neuroprotective Signaling Pathways

The neuroprotective effects of Harpagide are associated with the inhibition of endoplasmic reticulum (ER) stress and the modulation of glycolytic pathways .

-

ER Stress Pathway: Harpagide has been shown to protect neuronal cells by inhibiting ER stress-mediated apoptosis. It achieves this by targeting the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which helps maintain calcium homeostasis and reduces the accumulation of unfolded proteins in the ER.

Caption: Neuroprotective mechanism of Harpagide via inhibition of ER stress.

-

Glycolytic Pathway: In the context of osteoarthritis, Harpagide has been found to inhibit the inflammatory response in chondrocytes by modulating glycolytic pathways, suggesting a novel mechanism for its anti-inflammatory and potentially chondroprotective effects.

Conclusion and Future Directions

While specific data on 6-Epiharpagide is limited, the extensive research on its analogues, Harpagide and Harpagoside, strongly suggests its potential as a valuable pharmacological agent, particularly in the fields of inflammation and neuroprotection. The data and protocols presented in this guide provide a solid foundation for researchers to initiate further investigations into the precise mechanisms of action and therapeutic efficacy of 6-Epiharpagide. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of 6-Epiharpagide in a range of relevant bioassays.

-

In vivo studies: Evaluating the efficacy and safety of 6-Epiharpagide in animal models of inflammatory and neurodegenerative diseases.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by 6-Epiharpagide.

The exploration of 6-Epiharpagide and other iridoid glycosides holds significant promise for the development of novel therapeutics for a variety of debilitating diseases.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Harpagide, a natural product, promotes synaptic vesicle release as measured by nanoelectrode amperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for 6-Epiharpagide Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of 6-Epiharpagide, an iridoid glycoside with potential therapeutic applications. The methodologies described are based on established techniques for the isolation of natural products from plant sources, with a focus on Scrophularia striata, a known source of this compound.

Introduction to 6-Epiharpagide

6-Epiharpagide is an iridoid glycoside found in various medicinal plants, including those of the Scrophularia genus. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The structural similarity of 6-Epiharpagide to other bioactive iridoids, such as harpagide (B7782904) and 8-O-acetylharpagide, suggests its potential as a valuable compound for drug discovery and development. Preliminary studies on related compounds indicate that the anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, and the activation of the Nrf2 antioxidant response pathway.

Extraction Protocols

The efficient extraction of 6-Epiharpagide from plant material is the initial and critical step in its isolation. The choice of extraction method and solvent can significantly impact the yield and purity of the final product.

Plant Material Preparation

Freshly collected aerial parts of Scrophularia striata should be washed thoroughly with distilled water to remove any soil and debris. The plant material is then air-dried in the shade at room temperature for 7-10 days or until brittle. The dried material should be coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dark place until extraction.

Maceration Protocol

Maceration is a simple and widely used technique for the extraction of thermolabile compounds like iridoid glycosides.

Materials:

-

Powdered Scrophularia striata

-

80% Methanol (B129727) (Methanol:Water, 80:20 v/v)

-

Glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of the powdered plant material and place it in a 2 L glass container.

-

Add 1 L of 80% methanol to the container, ensuring all the plant material is fully submerged.

-

Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (25°C) for 48 hours.

-

After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the compound.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Reflux Extraction Protocol

Reflux extraction can enhance extraction efficiency by using elevated temperatures.

Materials:

-

Powdered Scrophularia striata

-

80% Ethanol (B145695) (Ethanol:Water, 80:20 v/v)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Place 100 g of the powdered plant material in a 2 L round-bottom flask.

-

Add 1 L of 80% ethanol to the flask.

-

Set up the reflux apparatus by connecting the condenser to the flask and placing it on a heating mantle.

-

Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 4 hours.

-

Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Purification Protocols

The crude extract obtained from the initial extraction contains a complex mixture of compounds. The following purification steps are designed to isolate 6-Epiharpagide with high purity.

Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents.

Materials:

-

Crude extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Separatory funnel

Procedure:

-

Dissolve the crude extract in a minimal amount of distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform successive extractions with n-hexane to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fractions.

-

Subsequently, perform successive extractions of the aqueous layer with ethyl acetate to separate compounds of intermediate polarity.

-

Finally, extract the remaining aqueous layer with n-butanol to isolate the more polar glycosides, including 6-Epiharpagide.

-

Collect the n-butanol fractions and concentrate them using a rotary evaporator to obtain a butanolic extract enriched with iridoid glycosides.

Column Chromatography

Column chromatography is a robust method for separating individual compounds from a mixture.

Materials:

-

Butanolic extract

-

Silica (B1680970) gel (60-120 mesh)

-

Glass column

-

Solvent system: A gradient of Chloroform:Methanol is typically effective.

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Chloroform).

-

Pack the glass column with the slurry, ensuring no air bubbles are trapped.

-

Adsorb the butanolic extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with 100% Chloroform and gradually increasing the polarity by adding Methanol (e.g., 99:1, 98:2, 95:5, 90:10, etc., Chloroform:Methanol).

-

Collect the eluate in fractions of 10-20 mL in separate test tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., Chloroform:Methanol 85:15).

-

Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is the final step.

Materials:

-

Partially purified 6-Epiharpagide from column chromatography

-

HPLC-grade Methanol and Water

-

Preparative C18 HPLC column

-

HPLC system with a fraction collector

Procedure:

-

Dissolve the partially purified sample in the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use a gradient elution method with a mobile phase consisting of Methanol and Water. A typical gradient might start with 10% Methanol and increase to 70% Methanol over 40 minutes.

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to 6-Epiharpagide using a fraction collector.

-

Evaporate the solvent from the collected fraction to obtain pure 6-Epiharpagide.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the extraction and purification of 6-Epiharpagide from 100 g of dried Scrophularia striata. Actual yields may vary depending on the plant material and experimental conditions.

| Stage | Method | Starting Material (g) | Yield (g) | Purity (%) |

| Extraction | 80% Methanol Maceration | 100 | 15.2 | ~5 |

| Partitioning | Liquid-Liquid (n-Butanol) | 15.2 | 4.8 | ~20 |

| Purification | Silica Gel Column Chromatography | 4.8 | 0.9 | ~75 |

| Final Purification | Preparative HPLC | 0.9 | 0.25 | >98 |

Experimental Workflow and Signaling Pathway Diagrams

HPLC method for quantification of 6-Epiharpagide

An HPLC Method for the Quantification of 6-Epiharpagide: Application Notes and Protocols

This document provides a detailed application note and a comprehensive protocol for the quantification of 6-Epiharpagide using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate technique for the quantitative analysis of this iridoid glycoside.

Introduction

6-Epiharpagide is an iridoid glycoside found in various medicinal plants. Its structural similarity to other pharmacologically active iridoids, such as harpagide, necessitates precise and validated analytical methods for its quantification in plant extracts, herbal formulations, and biological matrices. This application note outlines a proposed HPLC method based on the analysis of structurally related compounds and established principles of chromatographic separation of iridoid glycosides. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection.

Experimental Protocols

Materials and Reagents

-

6-Epiharpagide reference standard: (Purity ≥ 98%)

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

Phosphoric acid: Analytical grade

-

Methanol (B129727): HPLC grade (for sample extraction)

-

Sample Matrix: e.g., dried plant powder, herbal extract.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Note: The gradient profile may require optimization based on the specific HPLC system and the complexity of the sample matrix.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 6-Epiharpagide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of 6-Epiharpagide from a dried plant matrix. The specific details may need to be adjusted based on the sample type.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of 6-Epiharpagide falls within the linear range of the calibration curve.

Method Validation

To ensure the reliability and accuracy of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; Relative standard deviation (RSD) of peak area and retention time for replicate injections < 2.0%. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve constructed from at least five concentration levels. |

| Accuracy (Recovery) | The mean recovery should be within 98-102%. This is determined by spiking a blank matrix with known concentrations of the analyte and analyzing the samples. |

| Precision | Repeatability (Intra-day precision): RSD < 2.0% for six replicate injections of the same standard solution on the same day. Intermediate Precision (Inter-day precision): RSD < 2.0% for the analysis of the same sample on different days, by different analysts, or with different equipment. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by comparing the chromatograms of blank, placebo, and spiked samples. |

Data Presentation

The quantitative data obtained from the analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | > 2000 | |

| RSD of Peak Area (%) | < 2.0% | |

| RSD of Retention Time (%) | < 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) |

Table 3: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Low | ||

| Medium | ||

| High | ||

| Mean Recovery (%) |

Table 4: Precision Data

| Precision Type | RSD (%) | Acceptance Criteria |

| Repeatability (Intra-day) | < 2.0% | |

| Intermediate (Inter-day) | < 2.0% |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | |

| LOQ |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for the quantification of 6-Epiharpagide.

References

Application Note: Quantitative Analysis of 6-Epiharpagide in Plant Extracts by LC-MS/MS

Abstract

This application note presents a detailed protocol for the quantitative analysis of 6-Epiharpagide, an iridoid glycoside found in various medicinal plants, notably from the Harpagophytum genus (Devil's Claw). The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification of 6-Epiharpagide in complex plant extracts. This document provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The described workflow is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction